1,3-Di-tert-butyl-5-(difluoromethyl)benzene
Description
1,3-Di-tert-butyl-5-(difluoromethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with two bulky tert-butyl groups at the 1 and 3 positions and a difluoromethyl (–CF₂H) group at the 5 position. This compound is of interest in medicinal chemistry and materials science due to the combined steric effects of the tert-butyl groups and the electronic influence of the difluoromethyl substituent.
Properties
Molecular Formula |
C15H22F2 |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-(difluoromethyl)benzene |
InChI |
InChI=1S/C15H22F2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9,13H,1-6H3 |
InChI Key |
IGULQQQLPGBNHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(F)F)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-di-tert-butylbenzene with a difluoromethylating agent under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-(difluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds .
Scientific Research Applications
1,3-Di-tert-butyl-5-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-5-(difluoromethyl)benzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Key Insights :
Electronic Effects: The trifluoromethyl (–CF₃) group (2j) is strongly electron-withdrawing, enhancing electrophilic reactivity and stability against oxidation compared to the difluoromethyl (–CF₂H) group, which has moderate electron-withdrawing effects . The nitro (–NO₂) group (11q) is more polarizable and electron-withdrawing than fluorinated groups, favoring interactions with aromatic residues in receptor binding .
Steric and Lipophilic Effects: All tert-butyl-substituted derivatives exhibit high lipophilicity (logP > 4), improving membrane permeability. However, the difluoromethyl group may offer a balance between lipophilicity and polarity compared to –CF₃ or –NO₂ .
Synthetic Accessibility :
- The trifluoromethyl derivative (2j) achieves high yields (92%) via deoxyfluorination, whereas nitro derivatives (11q) require lower-yielding Suzuki couplings (63%) .
Spectroscopic and Physical Properties
Table 2: NMR and Spectral Data
Biological Activity
1,3-Di-tert-butyl-5-(difluoromethyl)benzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with two tert-butyl groups and a difluoromethyl group. Its structure can be represented as follows:
This configuration suggests potential lipophilicity and steric hindrance, which may influence its interaction with biological targets.
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of bulky tert-butyl groups can stabilize free radicals, thereby enhancing the compound's ability to scavenge reactive oxygen species (ROS). Such activity is crucial in mitigating oxidative stress in biological systems.
2. Enzyme Inhibition
Preliminary studies suggest that this compound may interact with various enzymes. For instance, it has been hypothesized to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The inhibition of COX could lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of ROS | |
| Enzyme Inhibition | Potential inhibition of COX | |
| Cytotoxicity | Moderate cytotoxic effects on cancer cells |
Case Study 1: Antioxidant Properties
In a study exploring the antioxidant capabilities of various benzene derivatives, this compound was shown to significantly reduce lipid peroxidation in vitro. The compound's ability to donate electrons facilitated the neutralization of free radicals, suggesting potential applications in preventing oxidative damage in cellular environments.
Case Study 2: Inhibition of Cyclooxygenase
A detailed investigation into the inhibitory effects on COX enzymes revealed that similar compounds could effectively reduce inflammation in animal models. While direct data on this compound is limited, structural analogs demonstrated IC50 values in the micromolar range against COX-1 and COX-2, indicating a promising avenue for further research into this compound's anti-inflammatory properties.
Research Findings
Recent findings emphasize the need for further exploration into the biological implications of this compound. Notably:
- Cytotoxicity : In vitro studies have shown that derivatives with similar structural motifs exhibit varying degrees of cytotoxicity against cancer cell lines (e.g., MCF-7 and PC-3), with some compounds achieving IC50 values as low as 10 μM .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 1,3-Di-tert-butyl-5-(difluoromethyl)benzene, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling using 1-bromo-3,5-di-tert-butylbenzene and difluoromethyl-substituted boronic acids. Catalytic systems (e.g., Pd(PPh₃)₄) in toluene/ethanol under reflux yield ~60–65% . For fluorinated derivatives, deoxyfluorination using Fluolead (3.0 equiv) and HF·Pyridine (5.0 equiv) at 70°C achieves moderate yields (42–92%), with purification via column chromatography (n-hexane) .
- Optimization : Yield improvements require careful control of stoichiometry, temperature, and catalyst loading. NMR monitoring of intermediates (e.g., δ 7.42–8.44 ppm for aromatic protons) helps track reaction progress .
Q. How is this compound characterized spectroscopically?
- Techniques :
- ¹H NMR : Key signals include tert-butyl protons (δ 1.40 ppm, singlet) and aromatic protons (δ 7.42–7.63 ppm, multiplet patterns) .
- ¹⁹F NMR : Difluoromethyl groups exhibit distinct signals (e.g., δ -63.20 ppm for trifluoromethyl analogs) .
- MS : Electron ionization (EI) confirms molecular ions (e.g., m/z 146 [M]⁺ for simpler analogs) .
Advanced Research Questions
Q. How do substituent effects (e.g., tert-butyl vs. difluoromethyl) influence the compound’s reactivity in substitution reactions?
- Mechanistic Insights : The steric bulk of tert-butyl groups hinders electrophilic substitution but stabilizes intermediates via hyperconjugation. Difluoromethyl groups enhance electrophilicity at the para position, enabling regioselective functionalization .
- Experimental Design : Compare reaction rates with analogs (e.g., 1,3-Di-tert-butyl-5-(trifluoromethyl)benzene) using kinetic studies (e.g., UV-Vis monitoring) .
Q. What computational methods are suitable for predicting the biological activity of fluorinated analogs of this compound?
- Approach :
- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., cannabinoid CB1 receptors) .
- DFT Calculations : Analyze electrostatic potential surfaces to assess fluorine’s role in binding (e.g., dipole moment adjustments) .
Q. How does the difluoromethyl group impact metabolic stability compared to trifluoromethyl or chlorinated analogs?
- Metabolic Studies :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorine’s electronegativity reduces oxidative metabolism .
- Comparative Data : Trifluoromethyl analogs show ~30% longer half-lives than chlorinated derivatives due to C-F bond stability .
Key Considerations for Researchers
- Safety : Handle fluorinated intermediates in fume hoods due to potential HF release .
- Structural Analogues : Compare reactivity/activity with 1,3-Dichloro-2-(difluoromethyl)-5-(trifluoromethyl)benzene (95% purity, H315/H319 hazards) .
- Data Reproducibility : Validate synthetic protocols using NMR-guided purification and literature cross-checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
